3-(4-Bromo-2-chlorophenyl)acrylic acid

CAS No.: 1233055-24-7

Cat. No.: VC3374111

Molecular Formula: C9H6BrClO2

Molecular Weight: 261.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1233055-24-7 |

|---|---|

| Molecular Formula | C9H6BrClO2 |

| Molecular Weight | 261.5 g/mol |

| IUPAC Name | (E)-3-(4-bromo-2-chlorophenyl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C9H6BrClO2/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |

| Standard InChI Key | IQASDWBWCLYMJB-DUXPYHPUSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Br)Cl)/C=C/C(=O)O |

| SMILES | C1=CC(=C(C=C1Br)Cl)C=CC(=O)O |

| Canonical SMILES | C1=CC(=C(C=C1Br)Cl)C=CC(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

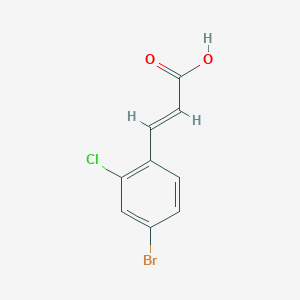

Structural Characteristics

3-(4-Bromo-2-chlorophenyl)acrylic acid features a phenyl ring with bromine at the para position (4-position) and chlorine at the ortho position (2-position) . The acrylic acid moiety is connected to the phenyl ring through a carbon-carbon double bond, creating a conjugated system that influences its reactivity. This structural arrangement is classified as the E-isomer (trans configuration), as indicated by the "(E)" or "(2E)" prefix often included in its name .

Physicochemical Properties

The compound possesses distinct physical and chemical properties that are important for understanding its behavior in various applications. These properties are summarized in Table 1 below:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆BrClO₂ |

| Molecular Weight | 261.50 g/mol |

| Density | 1.7±0.1 g/cm³ |

| Boiling Point | 375.8±27.0 °C at 760 mmHg |

| Flash Point | 181.1±23.7 °C |

| Exact Mass | 259.923950 |

| PSA (Polar Surface Area) | 37.30000 |

| LogP | 3.63 |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C |

| Index of Refraction | 1.656 |

| Hazard Codes | Xn (Harmful) |

Table 1: Physicochemical properties of 3-(4-Bromo-2-chlorophenyl)acrylic acid

The relatively high LogP value of 3.63 indicates that the compound has significant lipophilicity, which can influence its absorption, distribution, and bioavailability in biological systems . The polar surface area (PSA) of 37.30000 suggests moderate potential for hydrogen bonding and polar interactions . Its high boiling point (375.8±27.0 °C) and flash point (181.1±23.7 °C) indicate thermal stability, which is advantageous for certain manufacturing processes and applications .

Synthesis Methods

Palladium-Catalyzed Reactions

Several synthesis methods have been developed for 3-(4-Bromo-2-chlorophenyl)acrylic acid, often involving palladium-catalyzed reactions. Similar compounds, such as (E)-3-(4-chlorophenyl)acrylic acid, are synthesized using maleic anhydride and palladium-supported catalysts under specific conditions . These synthetic approaches typically utilize polystyrene-supported palladium nanoparticles as catalysts, which offer advantages in terms of reactivity and product selectivity .

Heck Reaction Approaches

The synthesis of related compounds often involves Heck reactions, which can be applied to 3-(4-Bromo-2-chlorophenyl)acrylic acid as well . Specifically, Pd-catalyzed double-Heck and Heck-Suzuki cascade reactions have been employed for the synthesis of similar halogenated acrylic acid derivatives . These approaches typically involve the coupling of aryl halides with acrylic acid derivatives under controlled conditions .

One documented approach for synthesizing similar compounds involves reacting 1-bromo-4-chlorobenzene with maleic anhydride in the presence of K₂CO₃ and Pd@PS (palladium on polystyrene) catalyst at 130°C . This method can be adapted for the synthesis of 3-(4-Bromo-2-chlorophenyl)acrylic acid by using appropriately substituted starting materials .

Applications and Uses

Pharmaceutical Applications

3-(4-Bromo-2-chlorophenyl)acrylic acid serves as a valuable building block in pharmaceutical synthesis. Its unique halogenation pattern makes it particularly useful for developing compounds with specific biological activities. Related compounds, such as 4-chlorocinnamic acid derivatives, have demonstrated inhibitory effects on tyrosinase, antibacterial activity, and inhibition of fungal growth, suggesting potential similar applications for 3-(4-Bromo-2-chlorophenyl)acrylic acid .

Agricultural and Industrial Applications

In addition to pharmaceutical applications, 3-(4-Bromo-2-chlorophenyl)acrylic acid is utilized in the synthesis of agrochemicals and specialty chemicals. The compound's ability to introduce specific functional groups into target molecules enables the creation of new compounds with tailored properties for various agricultural and industrial purposes.

Materials Science

The unique structure of 3-(4-Bromo-2-chlorophenyl)acrylic acid, particularly its conjugated system and halogen substituents, makes it potentially valuable in materials science applications. Similar compounds have been incorporated into polymer systems to impart specific properties, suggesting potential applications for 3-(4-Bromo-2-chlorophenyl)acrylic acid in this field as well.

Comparison with Related Compounds

Structural Comparison

3-(4-Bromo-2-chlorophenyl)acrylic acid can be compared with structurally related compounds to understand the impact of its specific substitution pattern. Table 2 provides a comparison with a closely related compound:

| Property | 3-(4-Bromo-2-chlorophenyl)acrylic acid | 3-(4-Chlorophenyl)acrylic acid |

|---|---|---|

| Molecular Formula | C₉H₆BrClO₂ | C₉H₇ClO₂ |

| Molecular Weight | 261.50 g/mol | 182.60 g/mol |

| Density | 1.7±0.1 g/cm³ | 1.3±0.1 g/cm³ |

| Boiling Point | 375.8±27.0 °C | 325.3±17.0 °C |

| Melting Point | Not available | 248-250 °C |

| Halogen Pattern | Bromine at 4-position, Chlorine at 2-position | Chlorine at 4-position only |

Table 2: Comparison of 3-(4-Bromo-2-chlorophenyl)acrylic acid with 3-(4-Chlorophenyl)acrylic acid

The presence of both bromine and chlorine substituents in 3-(4-Bromo-2-chlorophenyl)acrylic acid, compared to only chlorine in 3-(4-Chlorophenyl)acrylic acid, results in different physical properties, including higher molecular weight, density, and boiling point . These differences in physical properties can significantly influence the compounds' behavior in various applications.

Functional Differences

The unique combination of bromine and chlorine substituents in 3-(4-Bromo-2-chlorophenyl)acrylic acid enhances its reactivity and specificity in targeted applications within medicinal chemistry and material science compared to singly halogenated compounds. The additional bromine atom and the specific ortho-para substitution pattern affect the electron distribution in the molecule, potentially influencing its reactivity in various chemical transformations.

While 3-(4-Chlorophenyl)acrylic acid has documented inhibitory effects on tyrosinase and antibacterial activity, the dual halogenation in 3-(4-Bromo-2-chlorophenyl)acrylic acid might confer different or enhanced biological activities . This makes the compound particularly interesting for pharmaceutical research and development.

Research Findings and Future Directions

Current Research

Current research on 3-(4-Bromo-2-chlorophenyl)acrylic acid focuses primarily on its potential applications in pharmaceuticals and materials science. The compound's unique structural features make it an interesting subject for studies aimed at developing new therapeutic agents and functional materials.

Compared to similar compounds like 3-(4-Chlorophenyl)acrylic acid, which has established biological activities including inhibitory effects on tyrosinase, antibacterial properties, and antifungal activity against Colletotrichum gloeosporioides, 3-(4-Bromo-2-chlorophenyl)acrylic acid may exhibit similar or enhanced activities due to its dual halogenation .

Future Research Directions

Future studies should explore the biological activities of 3-(4-Bromo-2-chlorophenyl)acrylic acid and optimize its structure for specific applications. Potential research directions include:

-

Investigation of structure-activity relationships to understand how the specific halogenation pattern influences biological activity

-

Development of more efficient and environmentally friendly synthesis methods

-

Exploration of potential applications in polymer science and materials development

-

Evaluation of the compound's potential as a precursor for pharmaceutically active compounds

-

Investigation of its activity against various biological targets, including enzymes, bacteria, and fungi

The optimization of the compound's structure for specific uses could involve introducing additional substituents or altering the existing functional groups to enhance desired properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume